molecular formula C23H20ClFN2OS2 B2686115 2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1189999-59-4

2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2686115
CAS No.: 1189999-59-4
M. Wt: 458.99
InChI Key: UPWKGMOPFGGCIH-UHFFFAOYSA-N
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Description

2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with various functional groups, including a 2-chloro-4-fluorobenzylthio group, a propyl group, and a p-tolyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor.

    Introduction of the 2-chloro-4-fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable benzyl halide (e.g., 2-chloro-4-fluorobenzyl chloride) with a thiol derivative to form the benzylthio group.

    Addition of the Propyl Group: The propyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as propyl bromide.

    Attachment of the p-tolyl Group: The p-tolyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a suitable arylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
  • 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
  • 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone

Uniqueness

The uniqueness of 2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the presence of the thieno[3,2-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2OS2/c1-3-10-27-22(28)21-19(12-20(30-21)15-6-4-14(2)5-7-15)26-23(27)29-13-16-8-9-17(25)11-18(16)24/h4-9,11-12H,3,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWKGMOPFGGCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)C)N=C1SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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